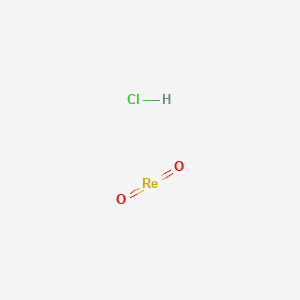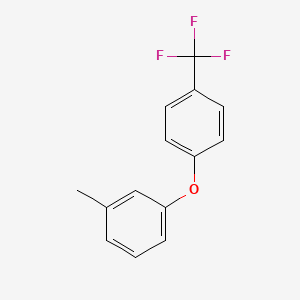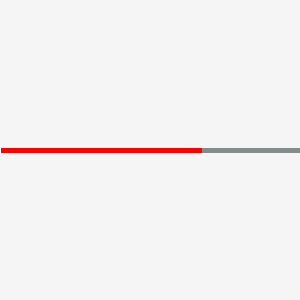
Nickel titanium tungsten oxide (NiTi20W2O47)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel titanium tungsten oxide (NiTi20W2O47) is a complex compound that combines the unique properties of nickel, titanium, and tungsten oxides. This compound is known for its exceptional mechanical properties, high thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Nickel titanium tungsten oxide can be synthesized using various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. One common approach involves the hydrothermal method, where nickel, titanium, and tungsten precursors are dissolved in a suitable solvent and subjected to high temperatures and pressures. This process results in the formation of the desired oxide compound.
Industrial Production Methods: In industrial settings, the production of nickel titanium tungsten oxide often involves large-scale hydrothermal synthesis or solid-state reactions. These methods are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired properties of the compound.
化学反应分析
Types of Reactions: Nickel titanium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel, titanium, and tungsten, each contributing to the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or chelating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state oxides, while reduction can yield lower oxidation state compounds or elemental metals.
科学研究应用
Nickel titanium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Nickel titanium tungsten oxide is utilized in the production of high-performance coatings, sensors, and electronic devices due to its excellent electrical and thermal conductivity.
作用机制
Nickel titanium tungsten oxide can be compared with other similar compounds such as nickel titanium oxide (NiTiO3) and tungsten oxide (WO3). While all these compounds exhibit high thermal stability and resistance to corrosion, nickel titanium tungsten oxide stands out due to its unique combination of three different metal oxides. This combination imparts superior mechanical properties and a broader range of applications.
相似化合物的比较
- Nickel titanium oxide (NiTiO3)
- Tungsten oxide (WO3)
- Nickel tungsten oxide (NiWO4)
属性
CAS 编号 |
69011-05-8 |
|---|---|
分子式 |
NiO47Ti20W2-12 |
分子量 |
2135.7 g/mol |
IUPAC 名称 |
nickel(2+);oxygen(2-);titanium(4+);tungsten |
InChI |
InChI=1S/Ni.47O.20Ti.2W/q+2;47*-2;20*+4;; |
InChI 键 |
ALQYUQWIMOGXLP-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ni+2].[W].[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
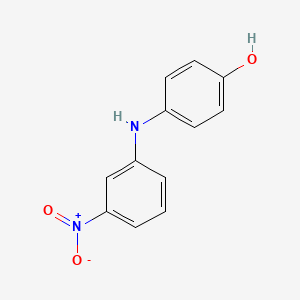
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
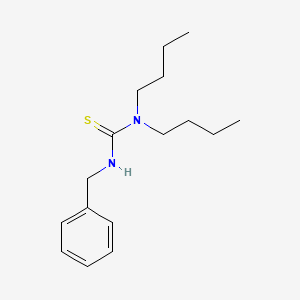
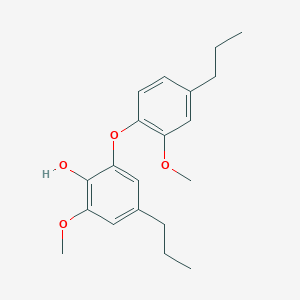

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
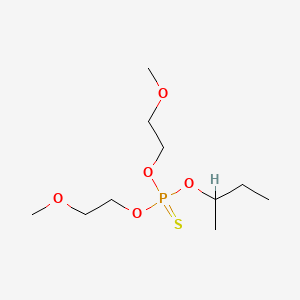
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
